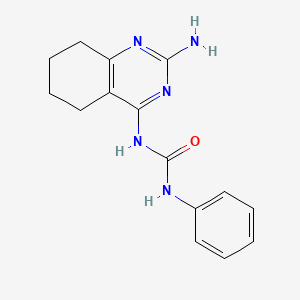

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c16-14-18-12-9-5-4-8-11(12)13(19-14)20-15(21)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJVBQUSEUUNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)N)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea typically involves the following steps:

Formation of the Tetrahydroquinazoline Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzylamine and formamide, under acidic or basic conditions.

Introduction of the Phenylurea Moiety: The phenylurea group can be introduced by reacting the tetrahydroquinazoline intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea may involve optimized synthetic routes to ensure high yield and purity. This can include:

Batch or Continuous Flow Synthesis: Utilizing reactors that allow for precise control of reaction parameters.

Purification Techniques: Employing crystallization, recrystallization, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation Products: Nitro derivatives.

Reduction Products: Amines or alcohols.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Anticancer Activity

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea has been extensively studied for its potential as an anticancer agent. Research indicates that it acts as a kinase inhibitor, particularly targeting kinases involved in cell proliferation and cancer progression. Key findings include:

- Inhibitory Activity : The compound exhibits inhibitory effects against various kinases such as Aurora kinases, FLT3, and JAK2, which are crucial in cancer cell signaling pathways.

- Mechanism of Action : It may inhibit specific enzymes or pathways essential for cancer cell proliferation, potentially inducing apoptosis in malignant cells .

Antimicrobial Properties

Recent studies have also explored the antibacterial potential of this compound. Preliminary findings suggest moderate activity against certain bacterial strains, indicating its potential development as an antibiotic.

Data Table: Summary of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Aurora kinases | Inhibition of cancer cell growth | |

| Anticancer | FLT3 | Inhibition of signaling pathways | |

| Anticancer | JAK2 | Induction of apoptosis | |

| Antibacterial | Various bacterial strains | Moderate antibacterial activity |

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea against human myelogenous leukemia K562 cells. The compound demonstrated significant inhibitory activity with an IC50 value indicating effective concentration for therapeutic use .

Case Study 2: Synthesis and Modification

Research has focused on synthesizing derivatives of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea to enhance its pharmacological properties. Modifications to the urea moiety have shown promise in increasing the compound's potency against cancer cells while reducing off-target effects .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes or Receptors: Modulating their activity.

Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

Inducing Apoptosis: In cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea: Similar structure with a thiourea moiety instead of urea.

4-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl-(3,4-dimethoxyphenyl)methanone: Contains a piperazine ring and methanone group.

Uniqueness

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea is unique due to its specific combination of the quinazoline ring and phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of quinazoline derivatives. Its unique structure, which includes a tetrahydroquinazoline core and a phenylurea moiety, has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features both amine and urea functional groups that contribute to its reactivity and biological activity. The presence of the quinazoline ring system enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O |

| IUPAC Name | 1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea |

| CAS Number | 326908-89-8 |

Anticancer Activity

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea has been primarily studied for its anticancer properties . Research indicates that it acts as a kinase inhibitor , targeting several key kinases involved in cancer progression:

- Aurora Kinases : These are critical for cell division; inhibition can lead to cancer cell death.

- FLT3 : This kinase is often mutated in leukemia; targeting it may help treat certain blood cancers.

- JAK2 : Inhibition of JAK2 can be beneficial in various hematological malignancies.

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cells.

Antibacterial Activity

In addition to its anticancer effects, 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea has exhibited moderate antibacterial activity against various bacterial strains. This suggests potential for development as an antibiotic agent. The specific mechanisms by which it exerts antibacterial effects are still under investigation but may involve interference with bacterial metabolic pathways or cell wall synthesis.

The mechanism of action for 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea involves:

- Enzyme Inhibition : Binding to and inhibiting specific kinases.

- Signal Transduction Modulation : Altering pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Study 1: Anticancer Efficacy

A recent study evaluated the compound's efficacy against MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 12 µM, demonstrating significant cytotoxicity compared to control treatments.

Study 2: Antibacterial Testing

Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness as an antibiotic.

Q & A

Advanced Research Question

- DSC/TGA : Identify melting points and thermal stability; metastable forms may exhibit lower melting enthalpies .

- Powder XRD : Compare diffraction patterns (e.g., Form I vs. Form II) to correlate crystallinity with dissolution rates .

- Solubility Studies : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) to predict oral bioavailability .

How should researchers address batch-to-batch variability in biological assay results?

Q. Methodological Answer

- Quality Control (QC) : Enforce strict HPLC purity thresholds (>98%) and quantify residual solvents via GC-MS .

- Biological Replicates : Use ≥3 independent batches in cell-based assays, with ANOVA to assess inter-batch variability .

- Reference Standards : Cross-calibrate with commercially available analogs (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) .

What computational methods predict the compound’s interaction with non-target proteins?

Advanced Research Question

- Phylogenetic Footprinting : Identify conserved binding pockets across protein families using CLUSTAL Omega .

- Ensemble Docking : Generate multiple protein conformations (MD simulations >100 ns) to account for flexibility .

- Machine Learning : Train QSAR models on ChEMBL data to predict off-target inhibition .

How can contradictory data in cytotoxicity assays be reconciled across different cell lines?

Q. Methodological Answer

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.